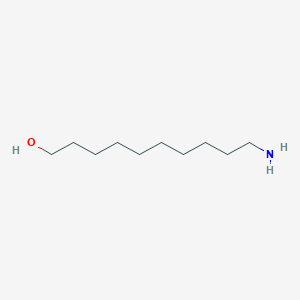

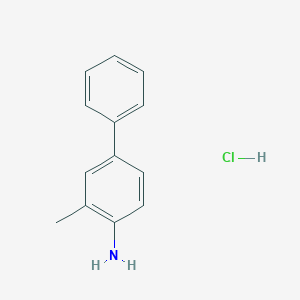

4-Amino-3-methylbiphenyl, hydrochloride

Vue d'ensemble

Description

4-Amino-3-methylbiphenyl, hydrochloride, represents a class of compounds with significant relevance in various chemical synthesis processes and material sciences. This compound's unique structure lends itself to diverse applications, including serving as a precursor for more complex chemical syntheses.

Synthesis Analysis

The synthesis of 4-Amino-3-methylbiphenyl and related compounds often involves multi-step chemical processes, including catalytic hydrogenation, aminomethylation, and nucleophilic addition reactions. For instance, compounds related to 4-Amino-3-methylbiphenyl have been synthesized through the aminomethylation of methylphenyl compounds using paraformaldehyde and morpholine, followed by the nucleophilic addition of Grignard reagents to afford tertiary aminoalkanols, which are then converted into hydrochlorides (Isakhanyan et al., 2016).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are pivotal in determining the molecular structure of 4-Amino-3-methylbiphenyl derivatives. These techniques provide insights into the compound's conformation, electronic structure, and intermolecular interactions. For example, crystallographic studies have been utilized to elucidate the structures of similar biphenyl compounds, confirming their molecular configurations and bonding characteristics (Ajibade & Andrew, 2021).

Applications De Recherche Scientifique

Uterine Relaxants : Compounds related to 4-Amino-3-methylbiphenyl, hydrochloride, specifically 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, demonstrate potent uterine relaxant activity. These compounds significantly delay labor onset in pregnant rats, suggesting their potential use in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).

Toxicological Studies : 2-Biphenylamine hydrochloride, closely related to 4-Amino-3-methylbiphenyl, hydrochloride, has been studied for its chronic toxic effects. Exposure to this compound in rats and mice can cause splenomegaly, congestion, and extramedullary hematopoiesis (National Toxicology Program, 1982).

Pharmaceuticals and Food Additives : 4-Aminophenol derivatives, similar in structure to 4-Amino-3-methylbiphenyl, hydrochloride, exhibit broad-spectrum antimicrobial and antidiabetic activities, making them potential candidates for use in pharmaceuticals and food additives (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).

Corrosion Inhibition : Research has shown that 4-MAT, a derivative of 4-Amino-3-methylbiphenyl, is effective in inhibiting acidic corrosion of mild steel in hydrochloric acid medium. This suggests its use in protecting metals against corrosion (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Antibacterial Activity : Some hydrochlorides related to 4-Amino-3-methylbiphenyl show potential antibacterial activity against Gram-positive bacteria, indicating their possible use in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).

Antitumor Activity : Derivatives of 4-amino-3-phenylbutanoic acid, structurally related to 4-Amino-3-methylbiphenyl, have shown in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).

Propriétés

IUPAC Name |

2-methyl-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPYXYUWGANKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methylbiphenyl, hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.